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Compound of Interest

Ethyl 5-fluoro-1H-indazole-3-
Compound Name:
carboxylate

Cat. No.: B086463

Ethyl 5-fluoro-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring a
fluorinated indazole scaffold. The indazole core is recognized as a "privileged scaffold" in
medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the
anti-cancer drug Axitinib and the antiemetic agent Granisetron.[1][2] The introduction of a
fluorine atom at the 5-position is a strategic chemical modification often employed in drug
design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[3] This
compound, therefore, serves as a crucial intermediate and building block for the synthesis of
novel bioactive molecules in pharmaceutical and agrochemical research.[3][4]

This guide provides a comprehensive overview of the core physical properties of Ethyl 5-
fluoro-1H-indazole-3-carboxylate, details the definitive experimental protocols for their
characterization, and offers insights into the interpretation of the resulting data. The
methodologies described are designed to be self-validating, ensuring the identity, purity, and
consistency of the material for demanding research and development applications.

Physicochemical Properties

The fundamental physical and chemical properties of Ethyl 5-fluoro-1H-indazole-3-
carboxylate are summarized below. These values are critical for its handling, formulation, and
use in synthetic chemistry.
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Property Data Source(s)

) Ethyl 5-fluoro-1H-indazole-3-
Chemical Name [5]
carboxylate

5-fluoro-1H-indazole-3-
Synonym(s) o [5]
carboxylic acid ethyl ester

CAS Number 1016-36-0 [5]
Molecular Formula C10H9oFN20:2 [5]
Molecular Weight 208.19 g/mol [5]

Expected to be an off-white to
Appearance _ [31[6][7]
cream-colored solid

) Commercially available at
Purity [31[5]
=295%

Recommended storage at 2-8
Storage oc [5]

Experimental Characterization: Protocols and
Rationale

Verifying the physical properties of a key synthetic intermediate like Ethyl 5-fluoro-1H-
indazole-3-carboxylate is paramount. The following section details the standard, validated
protocols for this purpose.

Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of the compound is outlined below. This
workflow ensures that identity and purity are confirmed before proceeding with its use in
sensitive downstream applications.
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Caption: Analytical workflow for the physical characterization of Ethyl 5-fluoro-1H-indazole-3-
carboxylate.
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Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. Impurities typically
depress and broaden the melting range.

Protocol:

Ensure the sample is completely dry and finely powdered.

e Load a small amount of the sample into a capillary tube, tapping gently to pack the material
to a height of 2-3 mm.

o Place the capillary tube in a calibrated melting point apparatus.

o Heat the apparatus at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the
expected melting point.

o Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (onset) and the temperature
at which the entire sample becomes a clear liquid (completion). This range is the melting
point.

Causality and Expected Results: Based on the melting points of the parent 1H-indazole-3-
carboxylic acid (262-271 °C) and related derivatives, a sharp melting point is expected, likely in
the range of 150-250 °C.[7][8] A narrow range (<2 °C) signifies high purity.

Solubility Assessment

Understanding solubility is essential for selecting appropriate solvents for reactions,
purification, and analytical sample preparation. The ethyl ester functionality is known to
enhance solubility in organic media.[3]

Protocol:

» To a series of vials, add approximately 10 mg of the compound.
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e To each vial, add 1 mL of a test solvent (e.g., water, ethanol, methanol, dichloromethane
(DCM), ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

» Vortex each vial for 30 seconds at room temperature.

e Visually observe and classify the solubility:
o Soluble: The solid completely dissolves, forming a clear solution.
o Partially Soluble: Some solid remains, but a significant portion has dissolved.
o Insoluble: The solid does not appear to dissolve.

Causality and Expected Results: The compound is expected to be soluble in polar aprotic
solvents like DMSO and DMF, and common organic solvents such as DCM, ethyl acetate, and
ethanol. Due to the hydrophobic indazole ring system, it is predicted to have low solubility in
water.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation and are the cornerstone of
chemical identity verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in
solution. For this compound, H, 13C, and °F NMR are all highly informative.

Protocol (General):

e Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3)
in an NMR tube.

e Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

e Process the data, including Fourier transformation, phase correction, and baseline
correction.
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 Integrate the signals in the *H NMR spectrum and reference the spectrum (e.g., to residual
solvent peak or TMS).

Expected *H NMR Spectral Data (in DMSO-ds):

e ~14.0 ppm (singlet, broad, 1H): This signal corresponds to the acidic N-H proton of the
indazole ring. Its broadness and downfield shift are characteristic.

e ~8.0-7.5 ppm (multiplets, 3H): These signals represent the three protons on the benzene
portion of the indazole ring. The fluorine atom at position 5 will influence their chemical shifts
and introduce complex splitting patterns (coupling).

e ~4.40 ppm (quartet, 2H): This quartet arises from the -O-CHz- protons of the ethyl ester, split
by the adjacent methyl group.

e ~1.37 ppm (triplet, 3H): This triplet is characteristic of the -CHs protons of the ethyl ester, split
by the adjacent methylene group.[8]

Expected *H NMR Signals:

* H-N (1H, s, broad): ~14.0 ppm
e H-Ar (3H, m): ~8.0-7.5 ppm
e H-CH2 (2H, q): ~4.40 ppm
* H-CHs (3H, t): ~1.37 ppm

Click to download full resolution via product page
Caption: Key structural features and their expected *H NMR chemical shifts.
Expected 3C NMR Spectral Data (in DMSO-de):
e ~162 ppm: Carbonyl carbon (C=0) of the ester.

e ~160-157 ppm (doublet): C5 carbon directly attached to fluorine, showing a large one-bond
C-F coupling constant.

e ~142-110 ppm: Aromatic and heterocyclic carbons.
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e ~61 ppm: Methylene carbon (-O-CH3-) of the ethyl ester.

e ~14 ppm: Methyl carbon (-CHs) of the ethyl ester.

Expected *°F NMR Spectral Data:

o Asingle resonance is expected, as there is only one fluorine environment in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic
absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the spectrum, typically by co-adding 16 or 32 scans.

Identify the key absorption bands (in cm™2).

Expected Key Absorption Bands:

e 3300-3100 cm~1: N-H stretching vibration of the indazole ring.

e ~1715 cm~1; Strong C=0 stretching vibration from the ethyl ester.[9]

e ~1620, 1480 cm~*: C=C stretching vibrations within the aromatic rings.

e ~1250 cm~1: C-O stretching of the ester group.

e ~1100 cm~1: C-F stretching vibration.

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its
fragmentation pattern.
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Protocol (Electrospray lonization - ESI):

o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
« Infuse the solution into the ESI source of the mass spectrometer.

e Acquire the spectrum in positive ion mode.

Expected Results:

e The primary ion observed will be the protonated molecule [M+H]* at an m/z (mass-to-charge
ratio) of approximately 209.07. The high-resolution mass should be within 5 ppm of the
calculated exact mass.

Stability and Handling

« Stability: The compound is generally stable under normal laboratory conditions.[5] Long-term
storage at reduced temperatures (2-8 °C) is recommended to prevent potential degradation.

[5]

e Handling: Based on the hazard profiles of the parent carboxylic acid and related indazole
esters, standard personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat, should be worn.[10] Handling should be performed in a well-ventilated area or a
chemical fume hood.

Conclusion

Ethyl 5-fluoro-1H-indazole-3-carboxylate is a valuable synthetic intermediate whose utility in
research and development is predicated on its confirmed identity and purity. The combination
of thermal analysis (melting point), solubility assessment, and comprehensive spectroscopic
characterization (NMR, FTIR, MS) as detailed in this guide provides a robust framework for its
qualification. Adherence to these protocols ensures that researchers can proceed with
confidence in their synthetic endeavors, leveraging the unique properties of this fluorinated
scaffold to build the next generation of complex molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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